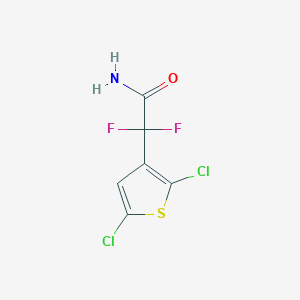

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide

Description

Properties

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NOS/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLPSCSZRIZQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(C(=O)N)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide typically involves the reaction of 2,5-dichlorothiophene with difluoroacetic acid or its derivatives. One common method includes the following steps:

Starting Material Preparation: 2,5-Dichlorothiophene is prepared through the chlorination of thiophene.

Acylation Reaction: The 2,5-dichlorothiophene undergoes an acylation reaction with difluoroacetic anhydride or difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Amidation: The resulting difluoroacetylated product is then reacted with ammonia or an amine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large-scale chlorination of thiophene to produce 2,5-dichlorothiophene.

Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure efficient mixing and reaction control.

Automated Amidation: Automated systems are employed for the amidation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the acetamide group to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Thiophene derivatives with different substituents.

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dechlorinated thiophene or amine derivatives.

Scientific Research Applications

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide with key analogs:

Key Observations:

- Core Structure : The target compound’s thiophene ring distinguishes it from phenyl or furan-based analogs (e.g., ). Thiophene’s aromaticity and sulfur atom may enhance binding to enzymes like cytochrome P450, relevant in antiparasitic drug design .

- Halogenation : Chlorine at positions 2 and 5 on the thiophene increases lipophilicity (logP ~2.5 estimated) compared to alachlor (logP ~3.0), which lacks fluorine . Fluorine atoms improve metabolic stability and membrane permeability .

Physicochemical Properties

- Thermal Stability: The difluoroacetamide group (boiling point ~231.7°C in 2,2-difluoroacetamide ) likely confers higher thermal stability to the target compound compared to non-fluorinated analogs like alachlor (b.p. ~100°C ).

- Solubility : The thiophene ring’s moderate polarity may improve aqueous solubility relative to purely aromatic analogs, critical for bioavailability in drug formulations .

Biological Activity

2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide is a thiophene derivative that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2460755-20-6

- Molecular Formula : C6H3Cl2F2NOS

- Molecular Weight : 246.062 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit the activity of key enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification processes. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may enhance or diminish their therapeutic effects.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various bacterial strains. |

| Antifungal | Investigated for antifungal efficacy in laboratory settings. |

| Cytotoxicity | Shows cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, affecting drug metabolism. |

Case Studies and Research Findings

-

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents . -

Cytotoxic Effects

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death. The IC50 values indicated a strong cytotoxic effect at low micromolar concentrations . -

Enzyme Interaction Studies

Research highlighted that this compound could significantly inhibit cytochrome P450 3A4 activity in liver microsomes. This inhibition was dose-dependent and suggested potential drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.